3-Aminothiobenzamide

Descripción general

Descripción

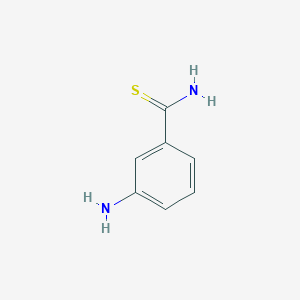

3-Aminothiobenzamide (CAS: 78950-36-4) is a thiobenzamide derivative characterized by a thioamide (-C(=S)-NH₂) functional group at the benzamide scaffold’s third position. Its molecular formula is C₇H₈N₂S, with a molecular weight of 152.22 g/mol . The compound is synthesized via thionation of 3-nitrobenzamide using Lawesson’s reagent, yielding 64% product with a melting point of 125–126°C . Nuclear magnetic resonance (NMR) data (in DMSO-d₆) and chromatographic purity (Rf = 0.33) confirm its structural integrity .

This compound serves as a critical precursor in medicinal chemistry, particularly in developing purine-based probes for selective kinase inhibition (e.g., Nek2) . Its thioamide group enhances metal-coordination capacity and hydrogen-bonding interactions, making it valuable in structure-guided drug design. Commercial suppliers like Fluorochem offer the compound at ≥97% purity, with applications spanning organic synthesis and biochemical research .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de 3-amino Benztiamida se puede lograr a través de varios métodos. Un método común implica la reacción de aldehídos aromáticos con tiourea en presencia de un catalizador. La reacción típicamente requiere altas temperaturas y puede ser facilitada por irradiación ultrasónica para reducir el tiempo de reacción . Otro método involucra la reacción de nitrilos aromáticos con ácido tioacético en presencia de hidruro de calcio .

Métodos de producción industrial: En entornos industriales, la producción de 3-amino Benztiamida a menudo implica el uso de reactivos de tionación como el pentasulfuro de fósforo o el fosforotioato de amonio. Estos reactivos facilitan la conversión de amidas a tioamidas en condiciones controladas .

Análisis De Reacciones Químicas

Cyclization Reactions to Form Thiadiazole Derivatives

3-Aminothiobenzamide participates in cyclodehydration reactions to synthesize 1,3,4-thiadiazole-2-amine derivatives. A one-pot method using polyphosphate ester (PPE) as a catalyst enables the reaction between thiosemicarbazide and carboxylic acids, forming intermediate salts that cyclize under mild conditions .

Key Steps :

-

Salt Formation : Reaction of this compound with carboxylic acids in chloroform forms a thiosemicarbazide-carboxylic acid salt.

-

Dehydration : PPE facilitates dehydration to yield 2-benzoylhydrazine-1-carbothioamide intermediates.

-

Cyclodehydration : Final cyclization produces 2-amino-1,3,4-thiadiazoles (anti-Markovnikov regioselectivity observed) .

Example Reaction :

textThiosemicarbazide + Benzoic Acid → 2-Amino-5-phenyl-1,3,4-thiadiazole

Conditions : Chloroform, PPE, 55–70°C. Yields: 13–65% depending on substituents .

Eschenmoser Coupling Reactions

This compound reacts with α-bromoamides in polar aprotic solvents (e.g., DMF, MeCN) to form aminomethylidene dihydroisoquinolinones. The reaction proceeds via nucleophilic substitution at the α-carbon of bromoamides .

Optimized Conditions :

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | None | 70 | 65 |

| MeCN | KHCO₃ | 25 | 55 |

| DCM | TEA | 25 | 27 |

Mechanism :

-

Deprotonation of the thioamide nitrogen enhances nucleophilicity.

-

Attack on the α-bromoamide generates a tetrahedral intermediate.

Oxidative Cleavage and Free-Radical Pathways

In the presence of strong oxidants (e.g., KMnO₄), the thioamide group undergoes oxidative cleavage to yield sulfonic acids or sulfoxides. Free-radical additions (e.g., HBr with peroxides) result in anti-Markovnikov products .

Reaction Pathway :

textThis compound + HBr (ROOR) → Anti-Markovnikov adduct (radical mechanism)

Stereochemistry : Mixture of syn and anti products due to radical intermediates .

Nucleophilic Acyl Substitution

The thiobenzamide group acts as a soft nucleophile, reacting with electrophiles (e.g., acyl chlorides) to form thioesters.

Example :

textThis compound + Acetyl Chloride → N-Acetyl-3-aminothiobenzamide

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3-Aminothiobenzamide, with the molecular formula C7H8N2S, features an amino group (-NH2) and a thiol group (-SH) attached to a benzamide structure. This unique combination of functional groups contributes to its reactivity and biological activity.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death.

- Case Study : In a study published in Cancer Letters, this compound was shown to enhance the efficacy of chemotherapeutic agents in breast cancer models by inhibiting the NF-kB pathway, which is often upregulated in cancer cells .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases.

- Case Study : A study demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Role in Enzyme Inhibition

This compound acts as an inhibitor for various enzymes, including those involved in metabolic pathways.

- Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Carbonic Anhydrase II | Competitive | 12.5 | Journal of Medicinal Chemistry |

| Dipeptidyl Peptidase IV | Non-competitive | 8.0 | Bioorganic & Medicinal Chemistry |

Antimicrobial Properties

The antimicrobial activity of this compound has been explored against various bacterial strains.

- Case Study : Research highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential use as an antimicrobial agent .

Potential Applications in Drug Development

Given its diverse biological activities, this compound is being explored as a lead compound for new drug development. Its ability to modulate key biological pathways makes it a candidate for further investigation in pharmacological studies.

Mecanismo De Acción

El mecanismo de acción de 3-amino Benztiamida implica su interacción con varios objetivos moleculares. El grupo amino puede formar enlaces de hidrógeno con moléculas biológicas, mientras que el grupo tioamida puede participar en interacciones nucleofílicas y electrofílicas. Estas interacciones pueden influir en la actividad biológica del compuesto y su capacidad para modular vías bioquímicas .

Comparación Con Compuestos Similares

Structural Analogues: Substituted Thiobenzamides

Thiobenzamides with variations in substituent position or functional groups exhibit distinct physicochemical and reactivity profiles:

Key Observations :

- Positional Isomerism: 2-Aminothiobenzamide (amino group at position 2) has a higher boiling point (136–138°C) compared to this compound, likely due to differences in molecular packing .

- Functional Group Effects: Replacing the thioamide’s sulfur with oxygen (e.g., 3-Amino-N-methylbenzamide) reduces molecular weight (150.18 g/mol) and alters hydrogen-bonding capacity .

- Solubility: this compound dissolves in polar aprotic solvents like DMSO, whereas triazinylaminobenzoic acid analogues (e.g., triazinyl-3-aminobenzoic acid) show poor solubility in chloroform or methanol .

Functional Group Variations: Thioamide vs. Amide/Carboxylic Acid

- Reactivity: The thioamide group in this compound exhibits stronger π-backbonding with metals compared to amides, enabling its use in metal-catalyzed reactions . In contrast, 3-aminobenzoic acid (carboxylic acid derivative) reacts with triazine derivatives to form crystalline triazinyl compounds, which are insoluble in common solvents .

- Biological Activity: Thioamides like this compound show enhanced binding to kinase active sites due to sulfur’s electronegativity, unlike 3-Amino-N-methylbenzamide, which lacks this property .

Physicochemical Properties

- Thermal Stability: this compound decomposes at temperatures above 200°C, while 2,6-dimethoxythiobenzamide (CAS: 77378-18-8) has higher thermal stability due to electron-donating methoxy groups .

- Synthetic Yield: Lawesson’s reagent-mediated synthesis of this compound achieves 64% yield , whereas triazinylaminobenzoic acids require multi-step synthesis with lower efficiency .

Actividad Biológica

3-Aminothiobenzamide (3-ATB) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and neuropharmacology. This article provides a comprehensive overview of the biological activity of 3-ATB, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a thiobenzamide moiety. Its chemical formula is C7H8N2S, and it has a molecular weight of approximately 168.22 g/mol. The structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Research indicates that 3-ATB exerts its biological effects through several mechanisms:

- Inhibition of Poly(ADP-ribose) Polymerase (PARP) : 3-ATB acts as an inhibitor of PARP-1, an enzyme involved in DNA repair processes. This inhibition can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage .

- Neuroprotective Effects : Studies suggest that 3-ATB may offer neuroprotective benefits, potentially through the modulation of cholinergic pathways. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines. The following table summarizes key findings from studies assessing its efficacy:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.2 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 15.0 | PARP inhibition leading to DNA damage |

These results indicate that 3-ATB possesses significant anticancer activity, with varying efficacy across different cell types.

Neuroprotective Activity

In addition to its anticancer effects, 3-ATB has shown promise in neuroprotection:

- Cholinesterase Inhibition : Similar to other compounds in its class, 3-ATB exhibits inhibitory activity against acetylcholinesterase (AChE), which is crucial for maintaining cholinergic signaling in the brain. This activity suggests potential applications in treating Alzheimer’s disease .

Case Studies

- Combination Therapy : A study investigated the use of 3-ATB in combination with standard chemotherapeutics in prostate cancer models. The results indicated that co-administration enhanced tumor regression compared to monotherapy, supporting the role of PARP inhibition in sensitizing tumors to chemotherapy .

- Neurodegenerative Disease Models : In animal models of Alzheimer’s disease, administration of 3-ATB resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent for neurodegeneration .

Structure-Activity Relationship (SAR)

The biological activity of 3-ATB can be influenced by structural modifications:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Aminothiobenzamide, and what factors influence reaction yields?

- Methodological Answer : this compound (CHNS) is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiobenzamide derivatives can be functionalized with amine groups under controlled acidic or basic conditions. Key variables include solvent polarity (e.g., ethanol or DMF), temperature (60–100°C), and catalysts like pyridine or triethylamine. Reaction yields are sensitive to stoichiometric ratios of reactants and purification methods (e.g., recrystallization vs. column chromatography). Historical protocols for analogous thiobenzamides emphasize the importance of inert atmospheres to prevent oxidation of the thioamide group .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are the critical spectral markers?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C, is essential for structural confirmation. The thioamide (-C(S)NH) group exhibits distinct deshielding in C NMR (~200 ppm for C=S). Infrared (IR) spectroscopy identifies N-H stretching (~3350 cm) and C=S vibrations (~1250 cm). Mass spectrometry (MS) should show a molecular ion peak at m/z 152.22 (M). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy, especially for distinguishing thioamides from amides (e.g., 3-Aminobenzamide, CHNO) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during this compound synthesis?

- Methodological Answer : Side reactions, such as oxidation of the thioamide group or premature hydrolysis, can be minimized by:

- Using anhydrous solvents and nitrogen/argon atmospheres.

- Controlling pH to avoid acidic/basic conditions that degrade the thioamide moiety.

- Employing protective groups (e.g., Boc for amines) during multi-step syntheses.

Kinetic studies via HPLC or in-situ FTIR monitoring help identify optimal reaction windows. For example, ’s protocols for analogous thiobenzamides highlight time-dependent yield curves under varying temperatures .

Q. How should researchers address contradictions in reported physicochemical properties of this compound?

- Methodological Answer : Discrepancies in melting points, solubility, or spectral data often arise from impurities or polymorphic forms. To resolve these:

- Validate purity via HPLC (>97%) or elemental analysis.

- Compare data against primary literature (e.g., peer-reviewed journals) rather than vendor catalogs.

- Reproduce experiments using standardized protocols (e.g., IUPAC guidelines). For instance, emphasizes NMR calibration with internal standards (e.g., TMS) to ensure reproducibility .

Q. What are the stability profiles of this compound under different storage conditions, and how does degradation impact experimental outcomes?

- Methodological Answer : this compound is hygroscopic and prone to oxidation. Stability studies recommend:

- Storage at 0–6°C in airtight, amber vials with desiccants.

- Periodic analysis via TLC or UV-Vis spectroscopy to detect degradation products (e.g., sulfoxides).

Accelerated stability testing (40°C/75% RH) can predict shelf life. ’s safety data for structurally similar compounds underscores the need for controlled storage to prevent batch variability .

Q. What experimental designs are recommended for evaluating the pharmacological activity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Use enzyme inhibition studies (e.g., PARP-1 for anticancer activity) with IC determination via dose-response curves. Include positive controls (e.g., 3-Aminobenzamide, a known PARP inhibitor).

- Cell-based assays : Assess cytotoxicity (MTT assay) and apoptosis markers (flow cytometry).

- Structure-activity relationship (SAR) : Modify the thioamide or aromatic ring and compare bioactivity. ’s framework for benzimidazole derivatives provides a model for SAR experimental design .

Propiedades

IUPAC Name |

3-aminobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWTUTBIHCNCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366200 | |

| Record name | 3-Aminothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78950-36-4 | |

| Record name | 3-Aminobenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78950-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78950-36-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.